3-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide: is a chemical compound that belongs to the class of sulfonamides and thiadiazoles It is characterized by the presence of a benzenesulfonyl group attached to a propanamide backbone, with a 5-propyl-1,3,4-thiadiazol-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of 5-propyl-1,3,4-thiadiazole: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Sulfonylation: The 5-propyl-1,3,4-thiadiazole is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated thiadiazole with propanoyl chloride to form the desired propanamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 3-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- 3-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- 3-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the thiadiazole ring (methyl, ethyl, propyl, butyl).
- Chemical Properties: These differences can affect the compound’s solubility, reactivity, and binding affinity.
- Biological Activity: Variations in the alkyl chain length can lead to differences in biological activity, such as antimicrobial potency or enzyme inhibition.
Uniqueness: 3-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H17N3O3S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-2-6-13-16-17-14(21-13)15-12(18)9-10-22(19,20)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17,18) |
InChI Key |
DGTPXSQAQYUKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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